2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole
Overview
Description
2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . The presence of a chloromethyl group and a methoxy group on the benzimidazole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole typically involves the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative . The reaction conditions are generally mild, and the yield can be optimized by controlling the temperature and reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of the imidazole ring allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-methoxy-1H-benzo[d]imidazole: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
2-(bromomethyl)-4-methoxy-1H-benzo[d]imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the chloromethyl and methoxy groups in 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole makes it a unique compound with enhanced reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJQLYMQRJVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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